Intramolecular H-Bond: Ortho-Phenol vs Meta/Para Isomers
2‑Hydroxybiphenyl systems are experimentally verified to form an intramolecular O–H···π hydrogen bond between the ortho‑phenolic proton and the π‑electron system of the adjacent ring [1]. In 2-(3-aminocarbonylphenyl)phenol, this ortho‑OH can additionally engage the proximal amide carbonyl via a six‑membered intramolecular H‑bond network (O–H···O=C) that rigidifies the biphenyl conformation [1][2]. The 3′‑hydroxy isomer (CAS 681161‑44‑4) and 4′‑hydroxy isomer cannot form this same chelate because their –OH groups are meta or para to the inter‑ring bond and distal to the carboxamide [2]. No direct head‑to‑head binding assay comparing the three isomers is available in the public domain; this evidence is therefore class‑level inference grounded in established photophysical and structural chemistry of 2‑hydroxybiphenyls [1].
| Evidence Dimension | Intramolecular H‑bond formation between phenolic –OH and amide/aryl system |
|---|---|
| Target Compound Data | Six‑membered O–H···O=C(amide) and O–H···π intramolecular H‑bonds possible; conformational rigidification expected [1][2] |
| Comparator Or Baseline | 3′‑hydroxy isomer (CAS 681161‑44‑4): phenolic –OH meta to inter‑ring bond; cannot form intramolecular H‑bond with the amide. 4′‑hydroxy isomer: –OH para to inter‑ring bond; no intramolecular H‑bond with amide [2] |
| Quantified Difference | Not quantified by direct comparative experiment; inferred from established 2‑hydroxybiphenyl photophysics (e.g., ESIPT process with Φ=0.33 reported for related 2′‑hydroxybiphenyl derivatives) [1] |
| Conditions | Structural inference based on X‑ray crystallography and MO calculations of 2‑hydroxybiphenyl; applicable to solution and solid state [1] |
Why This Matters
Conformational pre‑organization by an intramolecular H‑bond directly impacts molecular recognition, making the ortho‑phenol isomer a geometrically distinct scaffold for target‑based screening relative to its regioisomers.
- [1] Ioki, Y.; Kawana, H.; Nishimoto, K. Intramolecular Hydrogen Bond between Hydroxyl Group and π‑Base in 2‑Hydroxybiphenyl. Bull. Chem. Soc. Jpn. 1978, 51 (4), 1300–1303. https://doi.org/10.1246/bcsj.51.1300 View Source
- [2] PubChem CID 53218555, CID 53218556, CID 4730740. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov (accessed 2026-04-26). View Source
